molecular formula C15H20N2O3 B14017944 Tert-butyl 2,3,4,5-tetrahydro-5-methyl-4-oxobenzo[b][1,4]diazepine-1-carboxylate

Tert-butyl 2,3,4,5-tetrahydro-5-methyl-4-oxobenzo[b][1,4]diazepine-1-carboxylate

Cat. No.: B14017944
M. Wt: 276.33 g/mol
InChI Key: PTRYLWKLNLPKPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2,3,4,5-tetrahydro-5-methyl-4-oxobenzo[b][1,4]diazepine-1-carboxylate is a complex organic compound that belongs to the class of diazepines Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms This particular compound is characterized by its tert-butyl ester group and a tetrahydro-4-oxobenzo[b][1,4]diazepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,3,4,5-tetrahydro-5-methyl-4-oxobenzo[b][1,4]diazepine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted aniline with a suitable diketone can lead to the formation of the diazepine ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,3,4,5-tetrahydro-5-methyl-4-oxobenzo[b][1,4]diazepine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Tert-butyl 2,3,4,5-tetrahydro-5-methyl-4-oxobenzo[b][1,4]diazepine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2,3,4,5-tetrahydro-5-methyl-4-oxobenzo[b][1,4]diazepine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2,3,4,5-tetrahydro-5-methyl-4-oxobenzo[b][1,4]diazepine-1-carboxylate is unique due to its specific tert-butyl ester group and the tetrahydro-4-oxobenzo[b][1,4]diazepine core.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

tert-butyl 1-methyl-2-oxo-3,4-dihydro-1,5-benzodiazepine-5-carboxylate

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-10-9-13(18)16(4)11-7-5-6-8-12(11)17/h5-8H,9-10H2,1-4H3

InChI Key

PTRYLWKLNLPKPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)N(C2=CC=CC=C21)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.